(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
Description
This bicyclic imidazo-thiazole-dione derivative features a stereospecific (7aR) configuration and two aryl substituents: a 4-chlorophenyl group at position 6 and a 4-ethoxyphenyl group at position 2.
Properties
IUPAC Name |
(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-25-15-9-3-12(4-10-15)18-22-16(11-26-18)17(23)21(19(22)24)14-7-5-13(20)6-8-14/h3-10,16,18H,2,11H2,1H3/t16-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIDRCKUCYIPND-ATNAJCNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956727-79-0 | |
| Record name | (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-hexahydroimidazo[1,5-c][1,3]thiazole-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the imidazo[1,5-c][1,3]thiazole core. The final step involves the oxidation of the thiazole ring to introduce the dione functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include strong acids for cyclization and oxidizing agents for the final oxidation step.
Chemical Reactions Analysis
Types of Reactions
(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione functionality.
Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo-thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study published in Molecules, a series of thiazole derivatives demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involved the activation of caspases and modulation of signaling pathways associated with cell survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes and inhibit key metabolic pathways.
Research Findings:
A recent investigation into thiazole derivatives reported that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The efficacy was attributed to their ability to disrupt bacterial cell wall synthesis and function .
Pharmacokinetic Profiles
The pharmacokinetics of this compound have been evaluated in several studies. Key parameters include:
- Absorption : High oral bioavailability was noted in animal models.
- Distribution : The compound demonstrated a favorable distribution profile across biological membranes.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes were identified, suggesting potential drug-drug interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications on the phenyl rings or the imidazole-thiazole core can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituting chlorine with bromine | Enhanced anticancer activity |
| Altering ethoxy group position | Improved antimicrobial efficacy |
Mechanism of Action
The mechanism of action of (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Structural Analogues in the Imidazo-Thiazole-Dione Family
Compound A : (3S,7aR)-6-Benzyl-3-Phenyldihydro-3H,5H-Imidazo[1,5-c]Thiazole-5,7(6H)-Dione
- Substituents : Benzyl (position 6), phenyl (position 3).
- Synthesis : Synthesized via triphosgene-mediated cyclization in dichloromethane (DCM) with 85% yield over two steps .
- Key Differences : The absence of chloro and ethoxy groups reduces its electron-withdrawing and lipophilic character compared to the target compound.
Compound B : (3R,7aR)-6-(4-Chlorobenzyl)-1H-Spiro[Imidazo[1,5-c]Thiazole-3,3'-Indoline]-2',5,7(6H,7aH)-Trione (9c)
- Substituents : 4-Chlorobenzyl (position 6), spiroindoline fusion.
- Activity : Potent antitumor activity (submicromolar IC50 against human tumor cells) .
- Key Differences : The spiroindoline system introduces conformational rigidity, while the 4-chlorobenzyl group enhances cytotoxicity compared to the target compound’s 4-chlorophenyl and 4-ethoxyphenyl moieties.
Compound C : (3R,7aR)-5'-Methyl-6-(3,4,5-Trimethoxybenzyl)-Analogues (10d)
- Substituents : 3,4,5-Trimethoxybenzyl (position 6).
- Activity : Micromolar-range antitumor activity .
Stereochemical Considerations
The (7aR) configuration is conserved across active analogues (Compounds A, B, C), underscoring its role in maintaining the bioactive conformation. Steric effects from substituents (e.g., 4-ethoxyphenyl) may influence enantioselective interactions with biological targets.
Biological Activity
The compound (7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione (CAS Number: 956727-79-0) is a synthetic organic molecule with a complex structure that includes imidazole and thiazole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.9 g/mol. The presence of both chlorophenyl and ethoxyphenyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Biological Activity Overview
Research into the biological activity of this compound indicates promising anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various imidazo-thiazole derivatives against different cancer cell lines. The compound exhibited significant inhibition of cell growth in human colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cell lines with IC50 values ranging from 3.29 to 10 µg/mL .
- Specifically, the compound's activity was linked to its ability to induce apoptosis in cancer cells, as evidenced by increased caspase activation (caspases 3, 8, and 9) during treatment .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The presence of substituents such as the chlorophenyl and ethoxyphenyl groups has been noted to enhance the biological activity:
- Chlorine Substitution : The introduction of chlorine atoms has been correlated with increased cytotoxicity against specific cancer cell lines .
- Ethoxy Group : The ethoxy group may contribute to lipophilicity, improving cellular uptake and bioavailability .
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT116 (Colon) | 3.29 | Apoptosis induction | |
| A549 (Lung) | 10 | ERK1/2 pathway inhibition | |
| MCF-7 (Breast) | 8.107 | Caspase activation |
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- In vitro studies have demonstrated that modifications in the chemical structure can lead to enhanced anticancer properties. For example, replacing chlorine with fluorine in similar compounds has shown improved cytotoxic effects against breast cancer cells .
- Additionally, ongoing research aims to explore the pharmacokinetics and toxicity profiles of this compound in animal models to assess its viability as a therapeutic agent.
Q & A
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
